Lipophilicity Advantage vs Methoxy Analog
5-Bromo-4-cyano-2-ethoxyphenyl acetate exhibits a calculated LogP of 2.64, which is 0.59 log units higher than its closest analog, 5-bromo-4-cyano-2-methoxyphenyl acetate (LogP = 2.05) [1]. This difference corresponds to an approximately 3.9-fold increase in octanol-water partition coefficient (log₁₀(ΔP) = ΔLogP = 0.59). Both compounds share an identical TPSA of 59.32 Ų [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.64 |
| Comparator Or Baseline | 5-Bromo-4-cyano-2-methoxyphenyl acetate; LogP = 2.05 |
| Quantified Difference | ΔLogP = +0.59 (approx. 3.9-fold increase in partition coefficient) |
| Conditions | Calculated LogP values from vendor technical datasheets using JChem or analogous prediction software. |
Why This Matters
Higher lipophilicity within the optimal drug-like range (LogP 1–3) can improve passive membrane permeability and CNS penetration potential, making the ethoxy analog more suitable for intracellular or CNS target programs.
- [1] Chembase. 5-Bromo-4-cyano-2-methoxyphenyl acetate, CAS 515832-53-8. ChemBase ID: 37183. LogP: 2.05, TPSA: 59.32. View Source
